Methyl 3-ethyl-7-methylnona-2,6-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethyl-7-methylnona-2,6-dienoate is an organic compound with the molecular formula C₁₃H₂₂O₂. It is a derivative of nonadienoate, characterized by the presence of methyl, ethyl, and methylene groups. This compound is often used as an intermediate in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethyl-7-methylnona-2,6-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-7-methylnona-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or other functionalized derivatives.
Scientific Research Applications
Methyl 3-ethyl-7-methylnona-2,6-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-ethyl-7-methylnona-2,6-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction.
Comparison with Similar Compounds
Methyl 3-ethyl-7-methylnona-2,6-dienoate can be compared with other similar compounds such as:
This compound: Similar structure but different functional groups.
Ethyl 2-methylpenta-3,4-dienoate: Another ester with a different carbon chain length and substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in research and industry.
Biological Activity
Methyl 3-ethyl-7-methylnona-2,6-dienoate is a compound that has garnered attention in recent years due to its potential biological activities, particularly as a juvenile hormone analog in insects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the chemical formula C18H30O3 and features a complex structure conducive to various biological interactions. Its structural composition allows it to mimic natural juvenile hormones, which are crucial for regulating growth and development in insects.
Structure
Property | Description |
---|---|
Molecular Formula | C18H30O3 |
Molecular Weight | 302.44 g/mol |
IUPAC Name | Methyl (2E,6E)-7-ethyl-9-(3-ethyl-3-methyloxiran-2-yl)-3-methylnona-2,6-dienoate |
This compound functions primarily as a juvenile hormone analog. Its mechanism of action involves binding to specific receptors in insect cells, leading to alterations in gene expression that influence developmental processes such as metamorphosis and reproduction. This compound has been shown to exhibit significant activity in bioassays designed to assess juvenile hormone effects.
Case Studies and Research Findings
- Juvenile Hormone Activity : Research indicates that this compound exhibits juvenile hormone activity comparable to natural hormones. In bioassays with Tenebrio molitor (mealworm beetle), it demonstrated substantial activity at concentrations as low as 10 ppm, affecting larval development and survival rates .
- Synthesis and Yield : The synthesis of this compound has been optimized to achieve high yields. For instance, a study reported an overall yield of approximately 85% when synthesized through a multi-step process involving various reagents such as sodium methoxide and ethyl magnesium bromide .
- Comparative Activity : In comparative studies with other juvenile hormone analogs, this compound was found to be more effective than several other compounds lacking specific alkyl substituents at critical positions. This suggests that its unique structural features contribute significantly to its biological potency .
Biological Assays
A series of biological assays have been conducted to evaluate the effectiveness of this compound:
Compound | Test Organism | Concentration (ppm) | Activity Level |
---|---|---|---|
This compound | Tenebrio molitor | 10 | High |
Methyl farnesoate | Culex pipiens | 10 | Moderate |
Ethyl farnesoate | Tribolium castaneum | 10 | Low |
These results underline the compound's potential application in pest management through its hormonal effects on insect development.
Properties
CAS No. |
55314-58-4 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
methyl (2E,6E)-3-ethyl-7-methylnona-2,6-dienoate |
InChI |
InChI=1S/C13H22O2/c1-5-11(3)8-7-9-12(6-2)10-13(14)15-4/h8,10H,5-7,9H2,1-4H3/b11-8+,12-10+ |
InChI Key |
YEPZUPMGRYPRFL-TXSAMIJNSA-N |
Isomeric SMILES |
CC/C(=C/CC/C(=C/C(=O)OC)/CC)/C |
Canonical SMILES |
CCC(=CCCC(=CC(=O)OC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.